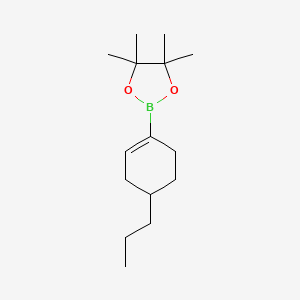

4-Propylcyclohex-1-enylboronic acid, pinacol ester

Description

4-Propylcyclohex-1-enylboronic acid, pinacol ester (CAS: 2096334-45-9) is a cyclic boronate ester characterized by a cyclohexenyl backbone substituted with a propyl group and a pinacol-protected boronic acid moiety. This compound is valued in organic synthesis for its stability and utility in cross-coupling reactions, particularly Suzuki-Miyaura couplings, where it serves as a key intermediate for constructing complex alkyl- and cycloalkyl-containing molecules. Its purity (96%) and synthetic accessibility (e.g., via optimized palladium-catalyzed borylation routes) make it a practical choice for pharmaceutical and materials chemistry applications .

Propriétés

IUPAC Name |

4,4,5,5-tetramethyl-2-(4-propylcyclohexen-1-yl)-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27BO2/c1-6-7-12-8-10-13(11-9-12)16-17-14(2,3)15(4,5)18-16/h10,12H,6-9,11H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AALBRBHEPBSUPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)CCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propylcyclohex-1-enylboronic acid, pinacol ester typically involves the reaction of 4-propylcyclohex-1-ene with a boronic acid derivative. One common method is the hydroboration-oxidation reaction, where the alkene undergoes hydroboration followed by oxidation to form the boronic ester. The reaction conditions often include the use of a borane reagent and an oxidizing agent such as hydrogen peroxide.

Industrial Production Methods

In an industrial setting, the production of 4-Propylcyclohex-1-enylboronic acid, pinacol ester may involve large-scale hydroboration-oxidation processes. The reaction is typically carried out in a controlled environment to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

4-Propylcyclohex-1-enylboronic acid, pinacol ester undergoes various chemical reactions, including:

Oxidation: The boronic ester can be oxidized to form the corresponding alcohol or ketone.

Reduction: Reduction reactions can convert the boronic ester to the corresponding alkane.

Substitution: The boronic ester can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas or metal hydrides.

Substitution: Palladium catalysts and base in the Suzuki-Miyaura coupling.

Major Products

Oxidation: Alcohols or ketones.

Reduction: Alkanes.

Substitution: Biaryl compounds or other coupled products.

Applications De Recherche Scientifique

4-Propylcyclohex-1-enylboronic acid, pinacol ester is utilized in various scientific research applications:

Chemistry: It is a valuable building block in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.

Biology: The compound can be used in the synthesis of biologically active molecules and pharmaceuticals.

Medicine: It is involved in the development of drug candidates and therapeutic agents.

Industry: The compound is used in the production of advanced materials and specialty chemicals.

Mécanisme D'action

The mechanism of action of 4-Propylcyclohex-1-enylboronic acid, pinacol ester involves its reactivity as a boronic ester. In coupling reactions, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The molecular targets and pathways involved depend on the specific reaction and application.

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

Key Structural Features:

- Cyclohexenyl Core : Unlike aryl or heteroaryl boronic esters (e.g., phenyl or pyrazole derivatives), the cyclohexenyl group introduces steric bulk and conformational flexibility, which can influence reactivity and substrate compatibility in cross-coupling reactions .

- Propyl Substituent : Enhances lipophilicity compared to smaller alkyl groups (e.g., methyl) or polar substituents (e.g., hydroxyl or methoxy groups) found in analogs like 4-hydroxymethylphenylboronic acid pinacol ester (CAS: sc-232283) .

Functional Comparisons:

Solubility and Stability

- Solubility: Pinacol esters generally exhibit improved organic solvent solubility compared to their parent boronic acids. For example, phenylboronic acid pinacol ester shows moderate solubility in chloroform and ketones, while the parent acid is poorly soluble in hydrocarbons . The cyclohexenyl analog likely follows this trend, with enhanced solubility in non-polar solvents due to its alkyl chain.

- Stability : Pinacol esters resist hydrolysis under mild acidic/basic conditions, making them stable handles for storage and handling. However, they are less reactive toward electrophiles than boronic acids, as seen in failed acid chloride conversions of pinacol-protected derivatives .

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling : Aryl pinacol esters (e.g., phenyl derivatives) are widely used for biaryl synthesis, but alkyl/cycloalkyl variants like 4-propylcyclohex-1-enylboronic acid pinacol ester require tailored conditions (e.g., low catalyst loading, specific ligands) due to slower transmetallation kinetics .

- Homo-Coupling Risk : Aryl pinacol esters (e.g., phenyl) are prone to homo-coupling without careful optimization, whereas alkyl/cycloalkyl analogs like the target compound show reduced propensity for this side reaction .

Activité Biologique

4-Propylcyclohex-1-enylboronic acid, pinacol ester (CAS No. 2096334-45-9) is a compound that belongs to the class of boronic esters, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

4-Propylcyclohex-1-enylboronic acid, pinacol ester is characterized by its unique boron-containing structure. The presence of the boronic acid moiety allows for reversible binding to diols and other nucleophiles, which is pivotal in its biological interactions.

Molecular Formula: C₁₁H₁₅B O₂

Molecular Weight: 194.06 g/mol

The biological activity of 4-propylcyclohex-1-enylboronic acid, pinacol ester is largely attributed to its ability to interact with various biological targets. Key mechanisms include:

- Enzyme Inhibition: Boronic acids can inhibit serine proteases and other enzymes by forming covalent bonds with active site residues, thereby altering their activity.

- Cell Signaling Modulation: The compound may influence signaling pathways by modulating protein interactions, particularly those involving glycoproteins and receptors.

Biological Activity Overview

Research has indicated several potential biological activities associated with 4-propylcyclohex-1-enylboronic acid, pinacol ester:

- Antimicrobial Properties: Studies have shown that boronic esters can exhibit antibacterial activity against various pathogens.

- Anti-inflammatory Effects: The compound has been investigated for its ability to inhibit inflammatory pathways, potentially useful in treating inflammatory diseases.

- Anticancer Activity: Preliminary studies suggest that it may have cytotoxic effects on cancer cell lines, although more research is needed to elucidate specific mechanisms.

Research Findings and Case Studies

A review of recent literature highlights several studies that have explored the biological activity of boronic compounds, including 4-propylcyclohex-1-enylboronic acid, pinacol ester:

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of Gram-positive bacteria | |

| Anti-inflammatory | Reduces cytokine production in vitro | |

| Anticancer | Induces apoptosis in cancer cell lines |

Case Study: Antimicrobial Activity

In a study assessing the antimicrobial properties of various boronic esters, 4-propylcyclohex-1-enylboronic acid was found to inhibit the growth of Staphylococcus aureus at concentrations as low as 50 µg/mL. This suggests a promising avenue for developing new antibacterial agents based on boron chemistry.

Case Study: Anti-inflammatory Mechanism

Research conducted on the anti-inflammatory effects revealed that treatment with 4-propylcyclohex-1-enylboronic acid resulted in a significant decrease in IL-6 and TNF-alpha levels in lipopolysaccharide-stimulated macrophages, indicating its potential use in managing inflammatory diseases.

Q & A

Q. What are the standard synthetic routes for preparing 4-propylcyclohex-1-enylboronic acid pinacol ester?

Methodological Answer: The synthesis of pinacol boronic esters typically involves reacting boronic acids with pinacol (1,2-diol) in the presence of dehydrating agents like MgSO₄ or molecular sieves. For cyclohexenyl derivatives, a Miyaura borylation reaction using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) is common. Key steps include:

Substrate Preparation : Start with 4-propylcyclohex-1-ene bromide or iodide.

Borylation : React with B₂pin₂ under inert conditions (argon/nitrogen) at 80–100°C for 12–24 hours.

Work-up : Purify via column chromatography (silica gel, hexane/ethyl acetate).

Q. Critical Considerations :

Q. How is this compound characterized to confirm purity and structure?

Methodological Answer: Characterization relies on spectroscopic and chromatographic methods:

- ¹H/¹³C NMR : Confirm the pinacol ester’s signature peaks (e.g., δ 1.2–1.3 ppm for pinacol methyl groups) and cyclohexenyl protons (δ 5.5–6.0 ppm).

- GC-MS/HPLC : Assess purity (>97% typical for research-grade material) .

- FT-IR : Identify boronic ester B-O stretches (~1350 cm⁻¹) and alkene C=C (~1650 cm⁻¹).

Q. What storage conditions are optimal for long-term stability?

Methodological Answer:

- Temperature : Store at –20°C in sealed containers to prevent hydrolysis.

- Solubility : Dissolve in dry THF or DCM for aliquots; avoid protic solvents (e.g., water, alcohols).

- Handling : Use gloveboxes or Schlenk lines for air-sensitive reactions .

Advanced Research Questions

Q. How can this compound be used in Suzuki-Miyaura cross-coupling for drug discovery?

Methodological Answer: The boronic ester acts as a coupling partner for aryl/heteroaryl halides. Example protocol:

Reaction Setup : Combine with Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2 eq), and aryl bromide in THF/H₂O (4:1).

Conditions : Reflux at 80°C for 6–12 hours.

Applications : Synthesize biaryl motifs for kinase inhibitors or fluorescent probes.

Q. What strategies mitigate conflicting data in reaction optimization studies?

Methodological Answer: Conflicting yields or selectivity may arise from:

- Catalyst Variations : Test Pd(OAc)₂ vs. PdCl₂(dtbpf) for steric effects.

- Solvent Screening : Compare DME (higher boiling) vs. dioxane (improved solubility).

- Additives : Include ligands (e.g., SPhos) or phase-transfer agents (TBAB).

Q. How is this compound applied in biomolecular sensing or material science?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.